molecular formula C19H18FNO3S B2990151 2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1421512-85-7

2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No. B2990151
CAS RN: 1421512-85-7
M. Wt: 359.42
InChI Key: VHBDINIBSGDOAK-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Heteroaromatic Compounds Synthesis

The compound is utilized in the synthesis of heteroaromatic compounds. Furan-2-ylmethyl and thien-2-ylmethyl derivatives undergo facile decarboxylative Claisen rearrangement to yield 2,3-disubstituted heteroaromatic products. This process is significant in the synthesis of complex molecular structures found in various pharmaceuticals and organic materials (Craig et al., 2005).

Antimalarial Drug Synthesis

The compound serves as an intermediate in the synthesis of antimalarial drugs. Chemoselective acetylation of amino groups in related compounds, like N-(2-Hydroxyphenyl)acetamide, is critical in creating effective antimalarial medications (Magadum & Yadav, 2018).

Solar Cell Development

It's used in the development of dye-sensitized solar cells. Phenothiazine derivatives with furan and thiophene linkers, similar to our compound, have shown improved efficiency in converting solar energy to electricity, highlighting its potential in renewable energy technologies (Kim et al., 2011).

Gastroprotective Activity

Compounds similar to 2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide have been investigated for their gastroprotective activities. These studies explore the potential of such compounds in treating various gastrointestinal disorders (Hirakawa et al., 1998).

Antimicrobial Properties

Similar compounds exhibit significant antimicrobial properties. Their synthesis and evaluation against various bacterial and fungal strains provide insights into their potential use in developing new antimicrobial agents (Fuloria et al., 2009).

Photoreactivity Studies

The compound's relatives have been studied for their photoreactivity, which is crucial in understanding the behavior of these compounds under light exposure. This has implications in their stability and efficacy in various applications, including phototherapy (Watanabe et al., 2015).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3S/c20-17-5-1-2-6-18(17)24-14-19(22)21(12-15-8-10-23-13-15)9-7-16-4-3-11-25-16/h1-6,8,10-11,13H,7,9,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBDINIBSGDOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)N(CCC2=CC=CS2)CC3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

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